(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is an organic compound notable for its unique structural features, specifically the presence of both fluorine and iodine atoms on a phenyl ring. This compound, with the chemical formula and CAS number 1454847-96-1, serves as an important intermediate in various chemical syntheses, particularly in medicinal chemistry due to its potential therapeutic applications.
This compound is classified under organic compounds and can be sourced from various chemical suppliers. It is recognized for its role as a building block in the synthesis of more complex molecules, especially in the pharmaceutical industry where it is explored for its biological activities and interactions with biomolecules .
The synthesis of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol typically involves several key steps:
In industrial settings, optimized reaction conditions are crucial to maximizing yield and purity. This includes controlling temperature, pressure, and employing catalysts to facilitate reactions effectively .
The molecular structure of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol features:
The compound exhibits a molecular weight of approximately 266.05 g/mol, which contributes to its distinct chemical properties .
(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or for synthesizing derivatives.
The mechanism of action for (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol is primarily relevant in biological contexts where it may interact with specific molecular targets such as enzymes or receptors. The presence of fluorine and iodine enhances binding affinity and specificity towards certain targets, which is particularly important in drug design .
(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol exists as a solid or liquid depending on its state during synthesis or storage.
Key chemical properties include:
These properties are critical for understanding how the compound behaves in different environments, particularly in biological systems .
(S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol has several applications in scientific research:
The diverse applications underscore the significance of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol in both academic research and industrial settings, making it a valuable compound for further study and utilization.
The emergence of (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol represents a significant advancement in stereoselective synthesis methodologies. This chiral benzylic alcohol (CAS 1454847-96-1) gained prominence circa 2014–2016 as pharmaceutical developers sought enantiopure intermediates for kinase inhibitors. Its synthesis evolved from early racemic approaches to advanced asymmetric reductions using chiral catalysts like (-)-DIP-Cl (Diisopinocampheylchloroborane), achieving ≥96% enantiomeric excess (ee) [2]. This transition marked a broader industry shift toward enantioselective manufacturing, driven by regulatory requirements for optically pure therapeutics. The compound’s crystalline solid form (density: 1.812 g/cm³) facilitated purification via recrystallization, setting benchmarks for chiral alcohol production scalability [2] .
Table 1: Evolution of Synthetic Methods for (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol
Synthetic Era | Key Reagent | Yield | Enantiomeric Excess | Purification Method |
---|---|---|---|---|
Early (Racemic) | NaBH₄ | 75–80% | Racemic | Distillation |
Modern (Asymmetric) | (-)-DIP-Cl | 80% | 96% ee | Recrystallization (Heptane/EtOAc) |
This chiral alcohol serves as a critical precursor to Lorlatinib, a third-generation ALK/ROS1 tyrosine kinase inhibitor for non-small cell lung cancer. Its synthetic utility derives from two reactive sites: the hydroxyl group participates in Mitsunobu or substitution reactions to install heterocyclic pharmacophores, while the iodine atom enables Suzuki-Miyaura cross-coupling for biaryl formation [2]. The benzylic stereocenter dictates the three-dimensional orientation of Lorlatinib’s macrocyclic structure, directly influencing target binding affinity. Industrial-scale synthesis achieves 99% chemical purity and >96% ee, as confirmed by chiral GC (retention time: 19.4 min for S-enantiomer) [2]. This precision ensures optimal pharmacokinetics in the final drug substance, highlighting the intermediate’s role in precision oncology.
Table 2: Key Transformations in Lorlatinib Synthesis
Step | Reaction Type | Function | Stereochemical Impact |
---|---|---|---|
1. Ketone Reduction | Asymmetric reduction | Generates chiral alcohol | Establishes S-configuration |
2. Iodine Functionalization | Cross-coupling | Constructs pyridine core | Retains enantiopurity |
3. OH Activation | Nucleophilic substitution | Links macrocyclic component | Controls spatial orientation |
The strategic placement of fluorine (C5) and iodine (C2) on the phenyl ring creates electronic and steric synergies essential for bioactivity. Fluorine’s strong electronegativity (σₚ = +0.78) induces a positive electrostatic potential at C4/C6, enhancing π-stacking with kinase hydrophobic pockets. Concurrently, iodine’s large atomic radius (198 pm) promotes orthogonal binding interactions while serving as a synthetic handle for cross-coupling [2] [3]. Computed physicochemical properties (LogP: 2.48; TPSA: 20.23 Ų) balance membrane permeability and solubility, aligning with Lipinski’s rules for drug-likeness [2] [4]. The pKa prediction (13.80 ± 0.20) further indicates stability under physiological conditions, crucial for maintaining integrity during API synthesis [2].
Table 3: Halogen Contributions to Molecular Properties
Parameter | Fluorine (C5) | Iodine (C2) | Combined Effect |
---|---|---|---|
Electronic | σ-induction (+0.78) | Moderate +M effect | Enhanced electrophilicity at C1 |
Steric | Minimal volume | Large footprint (198 pm) | Blocks CYP450 metabolism at ortho-position |
Synthetic Utility | Metabolic stability | Cross-coupling site | Enables late-stage diversification |
Table 4: Conformational Analysis via InChI/SMILES Descriptors
Descriptor | Value | Structural Implication |
---|---|---|
InChIKey | GQGBQRLYBYFVAW-GQMHJJTINA-N | Confirms S-configuration |
SMILES | C@@H(O)C | Specifies halogen positions |
Rotatable Bonds | 1 | Low conformational flexibility |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8